molecular formula C6H4F3NO2S B1385886 3,4,5-Trifluorobenzenesulfonamide CAS No. 913472-55-6

3,4,5-Trifluorobenzenesulfonamide

Cat. No.: B1385886
CAS No.: 913472-55-6
M. Wt: 211.16 g/mol
InChI Key: BIAGBHUIRSMWRI-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 3,4,5-Trifluorobenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds . Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorobenzenesulfonamide typically involves the reaction of 3,4,5-trifluorobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of benzenesulfonyl copper difluoride as a reagent . The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Comparison: 3,4,5-Trifluorobenzenesulfonamide is unique due to the presence of three fluorine atoms on the benzene ring, which enhances its reactivity and stability compared to its difluorinated counterparts. The additional fluorine atoms increase the electron-withdrawing effect, making it more suitable for specific chemical reactions and applications.

Properties

IUPAC Name

3,4,5-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGBHUIRSMWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651264
Record name 3,4,5-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913472-55-6
Record name 3,4,5-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913472-55-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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